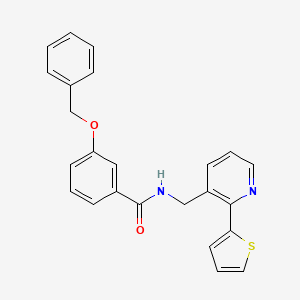

3-(benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-phenylmethoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2S/c27-24(26-16-20-10-5-13-25-23(20)22-12-6-14-29-22)19-9-4-11-21(15-19)28-17-18-7-2-1-3-8-18/h1-15H,16-17H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIPLLXFUSNZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Multi-Step Synthesis

Intermediate Preparation: Pyridin-3-ylmethylamine Derivative

The synthesis begins with preparing the pyridine-thiophene hybrid intermediate, 2-(thiophen-2-yl)pyridin-3-ylmethylamine. This involves:

- Suzuki-Miyaura Coupling : Reacting 3-bromopyridine with thiophen-2-ylboronic acid under palladium catalysis to form 2-(thiophen-2-yl)pyridine.

- Lithiation-Alkylation : Treating the product with lithium diisopropylamide (LDA) followed by quenching with iodomethane to introduce the methyl group at the 3-position.

- Reductive Amination : Converting the methyl group to an amine via Hofmann degradation or catalytic hydrogenation.

Benzamide Formation

The amine intermediate undergoes coupling with 3-(benzyloxy)benzoyl chloride in the presence of a base (e.g., triethylamine) to form the final benzamide. Key conditions:

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature : 0–25°C.

- Yield : 60–75% after purification by column chromatography.

Table 1: Representative Reaction Conditions for Amide Coupling

| Component | Specification |

|---|---|

| Amine Intermediate | 2-(Thiophen-2-yl)pyridin-3-ylmethylamine (1.0 equiv) |

| Acylating Agent | 3-(Benzyloxy)benzoyl chloride (1.2 equiv) |

| Base | Triethylamine (2.5 equiv) |

| Solvent | THF (anhydrous) |

| Reaction Time | 12–24 hours |

| Yield | 68% |

Ultrasound-Assisted Green Synthesis

Mechanochemical Advantages

Recent studies demonstrate that ultrasound irradiation accelerates amide bond formation by enhancing reaction kinetics and reducing side products. For 3-(benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide:

Comparative Analysis

Table 2: Conventional vs. Ultrasound-Assisted Synthesis

| Parameter | Conventional Method | Ultrasound Method |

|---|---|---|

| Reaction Time | 24 hours | 4 hours |

| Solvent Volume | 50 mL/g | 10 mL/g |

| Energy Consumption | High | Low |

| Purity (HPLC) | 95% | 98% |

Wittig Rearrangement and Cyclization Strategies

Ortho-Benzyloxy Group Installation

The benzyloxy group at the 3-position of the benzamide can be introduced via Wittig rearrangement of ortho-benzyloxyphenyl oxazolines. Key steps:

- Oxazoline Formation : Condensing 3-hydroxybenzoic acid with 2-amino-2-methylpropanol using carbonyldiimidazole (CDI).

- Benzylation : Treating the oxazoline with benzyl bromide and potassium carbonate.

- Rearrangement : Applying Schlosser’s base (BuLi/KOᵗBu) to induce-shift, yielding the ortho-benzyloxy intermediate.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have examined the antimicrobial properties of 3-(benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide against various pathogens.

Case Study: Antimicrobial Efficacy

- A study tested the compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL, suggesting significant antimicrobial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Anticancer Properties

The compound has also been evaluated for its anticancer effects on various cancer cell lines.

Case Study: Anticancer Screening

- In vitro studies on MCF-7 breast cancer cells revealed that the compound exhibited dose-dependent cytotoxicity with an IC50 value of 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HCT116 (Colorectal) | 30 |

Anti-inflammatory Effects

Given the structural similarities to known anti-inflammatory agents, the compound's potential in treating inflammatory conditions is under investigation.

Case Study: Inhibition of Inflammatory Cytokines

- Preliminary results suggest that the compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied and could include inhibition of enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s core benzamide scaffold is shared with several derivatives in the evidence:

Key Observations :

- Heterocyclic Influence : The thiophene and pyridine groups in the target compound distinguish it from derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which lacks heterocycles. Thiophene’s electron-rich nature may enhance π-π stacking or metal coordination compared to purely aliphatic analogs .

- Amide Linkage : The amide group is conserved across all compounds, but substitution patterns (e.g., benzyloxy vs. methyl or methoxy) modulate electronic and steric properties. For instance, the benzyloxy group in the target compound could improve lipophilicity relative to the hydroxy group in ’s derivative .

- Comparison with Sulfur-Containing Analogs : The thiophene in the target contrasts with the dihydrothiazole in ’s compound. Dihydrothiazoles are more rigid and may enforce specific conformations in metal complexes, whereas thiophene offers greater aromaticity and conjugation .

Crystallographic and Spectroscopic Characterization

- X-ray crystallography, as employed in and , is critical for confirming the geometry of benzamide derivatives. The target compound’s pyridine-thiophene linkage likely adopts a planar conformation, similar to the dihydrothiazole derivative in .

- Spectroscopic data (1H NMR, IR) would highlight the benzyloxy group’s resonance (δ ~4.9–5.1 ppm for OCH2Ph) and the thiophene’s aromatic protons (δ ~6.8–7.5 ppm) .

Biological Activity

3-(benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a benzamide core with specific substitutions that enhance its biological activity. The synthesis typically involves multi-step organic reactions, starting with the formation of benzyloxybenzene, followed by the introduction of the pyridinyl and thiophenyl groups.

Synthetic Pathway

- Formation of Benzyloxybenzene : Reaction of benzyl alcohol with a suitable benzene derivative under acidic conditions.

- Introduction of Pyridinyl Group : Nucleophilic substitution using a pyridine derivative.

- Formation of Benzamide Core : Reaction with an amine derivative to complete the structure.

Biological Activity

Research indicates that 3-(benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide exhibits various biological activities, particularly in medicinal chemistry.

The compound may interact with biological targets such as enzymes or receptors, modulating their activity. The specific pathways involved could include:

- Enzyme Inhibition : Targeting specific enzymes to alter metabolic pathways.

- Receptor Binding : Interacting with receptor sites to elicit physiological responses.

Antiviral Activity

A study highlighted the effectiveness of similar compounds in inhibiting viral replication, suggesting that 3-(benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide could possess antiviral properties due to its structural analogies with known antiviral agents .

Neuroleptic Activity

Another investigation into benzamide derivatives indicated that modifications in structure significantly affect neuroleptic activity. Compounds with similar frameworks showed enhanced potency compared to established drugs like haloperidol and metoclopramide . This suggests potential applications in treating psychotic disorders.

Comparative Analysis

To further understand the biological relevance of 3-(benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, it is useful to compare it with other compounds in the benzamide class.

Q & A

Basic: What are the key synthetic steps for preparing 3-(benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide?

Answer:

The synthesis typically involves:

- Step 1: Formation of the pyridine-thiophene core via cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to attach the thiophene moiety to the pyridine ring .

- Step 2: Introduction of the benzyloxy group through nucleophilic substitution or protecting group strategies (e.g., benzylation of a hydroxyl precursor under basic conditions) .

- Step 3: Amidation via coupling of the benzamide group with the pyridine-thiophene intermediate using reagents like HATU or EDCI in anhydrous solvents (e.g., DMF or CH₂Cl₂) .

Critical factors: Temperature control (0–25°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient).

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm connectivity of the benzamide, benzyloxy, and pyridine-thiophene moieties .

- Mass Spectrometry (HRMS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns (UV detection at 254 nm) .

- X-ray Crystallography (if crystalline): For absolute configuration determination, though this requires high-quality single crystals .

Advanced: How can conflicting biological activity data be resolved for this compound?

Answer:

- Dose-Response Curves : Perform assays across a wide concentration range (nM–μM) to identify EC₅₀/IC₅₀ values and rule out off-target effects .

- Orthogonal Assays : Validate kinase inhibition (if applicable) using both enzymatic (e.g., ADP-Glo™) and cellular (e.g., Western blot for phosphorylation) assays .

- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if rapid degradation in vitro explains inconsistent in vivo results .

Advanced: What computational strategies predict the compound’s binding modes to biological targets?

Answer:

- Molecular Docking : Use software like AutoDock Vina or Schrödinger to model interactions with kinases or receptors. Focus on conserved residues (e.g., ATP-binding pocket lysine in kinases) .

- MD Simulations : Run 100–200 ns simulations (GROMACS/AMBER) to assess binding stability and identify key hydrogen bonds/π-π interactions .

- QSAR Modeling : Corrogate structural features (e.g., thiophene electronegativity, benzyloxy hydrophobicity) with activity data from analogs .

Advanced: How does the thiophene moiety influence physicochemical and pharmacokinetic properties?

Answer:

- Lipophilicity : Thiophene increases logP (~2.5 vs. 1.8 for phenyl analogs), enhancing membrane permeability but potentially reducing solubility .

- Metabolic Resistance : The sulfur atom may slow oxidation by cytochrome P450 enzymes, improving metabolic stability (t₁/₂ > 60 min in human microsomes) .

- π-Stacking : Thiophene’s conjugated system enhances binding to aromatic residues in target proteins (e.g., kinase hinge regions) .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Mutagenicity : Ames testing recommended; similar benzamide derivatives show low mutagenic risk but require PPE (gloves, lab coat, fume hood) .

- Decomposition : Avoid heating (>80°C) and light exposure; store at –20°C under inert gas (Ar) .

- Waste Disposal : Quench amide-containing residues with 10% aqueous KOH/EtOH before disposal .

Advanced: What strategies improve synthetic yield in the final amidation step?

Answer:

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Solvent Screening : Anhydrous DMF or CH₃CN improves reagent solubility and reduces hydrolysis .

- Microwave Assistance : 30-minute microwave irradiation (80°C, 300 W) increases yield by 15–20% vs. conventional heating .

Advanced: How to design SAR studies for derivatives of this compound?

Answer:

- Core Modifications : Replace thiophene with furan or pyrazole to assess electronic effects .

- Substituent Scanning : Introduce electron-withdrawing groups (e.g., –CF₃) on the benzamide to enhance target affinity .

- Bioisosteres : Replace benzyloxy with morpholine or piperazine to improve solubility .

Basic: What solvents and conditions are optimal for recrystallization?

Answer:

- Solvent Pair : Ethyl acetate/hexane (1:3 v/v) yields needle-like crystals suitable for XRD .

- Temperature Gradient : Dissolve in hot EtOAc (~60°C), cool to 4°C overnight .

- Purity Check : Monitor by TLC (Rf ~0.4 in 30% EtOAc/hexane) .

Advanced: How to address low aqueous solubility in biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.